molecular formula C13H15FN2O B2515355 1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one CAS No. 1156755-96-2

1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one

Cat. No. B2515355
CAS RN: 1156755-96-2
M. Wt: 234.274
InChI Key: CMXFUCPFKRXNDD-UHFFFAOYSA-N
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Description

The compound “1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one” is a novel organic compound that has been studied for its potential applications in various fields .


Synthesis Analysis

The synthesis of this compound involves several steps, including the formation of the piperazine ring and the introduction of the fluorophenyl group . The exact details of the synthesis process can vary depending on the specific requirements of the application.


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which adopts a chair conformation, and a fluorophenyl group . The ethene bond exhibits an E conformation . The amide-N atom of the piperazine ring is almost planar (bond-angle sum = 358.8°) whereas the other N atom is clearly pyramidal (bond-angle sum = 330.5°) .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the piperazine ring and the fluorophenyl group. These functional groups can participate in a variety of chemical reactions, potentially leading to the formation of new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied using molecular dimension simulations . Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio .

Scientific Research Applications

Density Functional Studies

The compound has been used in density functional computational and X-ray studies . The crystal and molecular structure of the compound has been determined by single-crystal X-ray diffraction . The molecular geometry of the compound in the ground state has been calculated using the density functional method (DFT) with B3LYP/6-31G(d,p) basis set and compared with the experimental data .

Biological Potential of Indole Derivatives

Indole derivatives, including this compound, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Neuropharmacological Research

The presence of a piperazine ring in the compound suggests that it may have applications in neuropharmacological research. It could potentially act as a modulator of neurotransmitter activity.

4. Inhibitor of Equilibrative Nucleoside Transporters (ENTs) The compound has been studied as a novel inhibitor of ENTs . It has been found to be more selective to ENT2 than to ENT1 .

Antitubercular Activity

(E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H 37 Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .

properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c1-2-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h2-6H,1,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXFUCPFKRXNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Fluorophenyl)piperazino]-2-propen-1-one

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